3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDTMQBRRAQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid, their biological activities, and physicochemical properties based on the evidence:
Key Comparative Insights:
Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antibacterial effects, suggesting that halogenation enhances target specificity . In contrast, 3-(2-oxo-2H-pyran-6-yl)propanoic acid shows moderate antifungal activity, indicating that heterocyclic substituents (pyran vs. piperidine) influence spectrum .
Structural Hybridization: Hybrid structures, such as quinolin-2-one-propanoic acid derivatives, highlight the importance of combining pharmacophores for multitarget therapies . The piperidine-propenoyl-propanoic acid architecture may similarly optimize pharmacokinetics (e.g., blood-brain barrier penetration) or receptor engagement compared to simpler phenyl or pyran derivatives.
Physicochemical Properties: Esterified derivatives (e.g., 3-(methylthio)propanoic acid esters) prioritize volatility for aroma roles , whereas the free carboxylic acid in the target compound and its chlorinated/pyran analogs enhance solubility and ionic interactions in biological systems. The piperidine ring may further modulate basicity and lipophilicity, affecting bioavailability.
Therapeutic Potential: Thiazolone-propanoic acid hybrids demonstrate that substituents like imidazolyl or hydroxyphenyl groups enhance antimicrobial potency . The propenoyl group in the target compound could similarly improve efficacy through reactive electrophilic centers, a feature absent in non-α,β-unsaturated analogs.
Biological Activity
3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₃O₂
- IUPAC Name : this compound
- Structure : The compound features a piperidine ring, an acryloyl group, and a propanoic acid moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites, while the piperidine ring enhances binding affinity through hydrophobic interactions.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives related to this compound exhibit significant anti-inflammatory properties. For instance, compounds containing similar structures have shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in human peripheral blood mononuclear cells (PBMCs). In particular, certain derivatives decreased IFN-γ levels by up to 79% at high concentrations .
Immunomodulatory Activity
The compound also demonstrates immunomodulatory effects. It has been observed to enhance the production of IL-10, an anti-inflammatory cytokine, which plays a crucial role in regulating immune responses and maintaining homeostasis during inflammation. Research indicates that some derivatives can increase IL-10 levels significantly when combined with LPS stimulation .
Biological Activity Data Table
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Study : A study conducted on various derivatives showed that compounds with similar structures could modulate immune responses in PBMCs effectively. Notably, one derivative increased IL-10 production while inhibiting TNF-α and IFN-γ release, indicating its potential as an anti-inflammatory agent .
- Cytokine Modulation : Research indicated that certain derivatives could significantly alter cytokine profiles in stimulated PBMCs. These findings suggest that the compound may have therapeutic applications in conditions characterized by chronic inflammation .
- In Vitro Studies : Additional in vitro studies demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
